9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one
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Overview
Description
9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one is a complex organic compound that belongs to the class of dihydronaphthofurans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one typically involves the annulation of naphthols with various reagents. One common method is the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available Pd/C and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydro compounds with varying degrees of saturation .
Scientific Research Applications
9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including anti-tumor and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer treatment, the compound may inhibit the activity of certain tyrosine kinases involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: This compound shares a similar core structure but differs in its oxidation state and functional groups.
Uniqueness
9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one is unique due to its specific structural features and the resulting chemical reactivity.
Properties
Molecular Formula |
C16H12O2 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
9,10-dihydro-8H-naphtho[7,6-b][1]benzofuran-7-one |
InChI |
InChI=1S/C16H12O2/c17-14-6-3-4-10-8-13-11-5-1-2-7-15(11)18-16(13)9-12(10)14/h1-2,5,7-9H,3-4,6H2 |
InChI Key |
NTAMCLGFRRBADR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)OC4=CC=CC=C43 |
Origin of Product |
United States |
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